Solvent yellow 157

Vue d'ensemble

Description

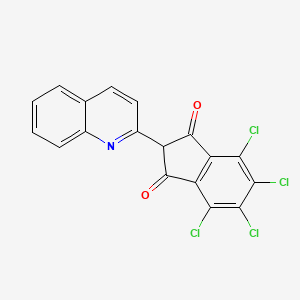

Solvent yellow 157 is a synthetic organic compound with the molecular formula C18H7Cl4NO2 and a molecular weight of 411.1 g/mol. This compound is characterized by the presence of multiple chlorine atoms and a quinoline moiety, making it a unique and potentially useful chemical in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Solvent yellow 157 typically involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method is straightforward and yields the desired compound efficiently. The reaction conditions include:

Reagents: 2-aminoimidazole, 3,4,5,6-tetrachlorophthalic anhydride

Solvent: Glacial acetic acid

Temperature: Reflux conditions

Duration: Approximately five hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the chlorinated intermediates and products.

Analyse Des Réactions Chimiques

Types of Reactions

Solvent yellow 157 can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of chlorine atoms with other functional groups, while oxidation and reduction can modify the quinoline moiety.

Applications De Recherche Scientifique

Plastics and Polymers

Solvent Yellow 157 is primarily used for coloring various types of plastics, including:

- Polystyrene (PS)

- Acrylonitrile Butadiene Styrene (ABS)

- Poly(methyl methacrylate) (PMMA)

- Polycarbonate (PC)

- Polyethylene Terephthalate (PET)

The dye exhibits excellent migration resistance and is suitable for applications requiring high durability, such as automotive textiles and food packaging materials. Its high tinting strength allows for effective coloration even at low concentrations, making it economically advantageous for manufacturers .

Textiles

In the textile industry, this compound is utilized for dyeing synthetic fibers. Its compatibility with polyester fibers has been noted, although it is less recommended compared to other dyes specifically designed for textiles. The dye's heat stability ensures that it withstands the rigors of processing without degradation .

Coatings and Inks

This compound is also employed in coatings and inks due to its vibrant color and stability under UV exposure. It provides an aesthetic appeal while maintaining performance characteristics such as adhesion and durability against environmental factors .

Case Study 1: Use in Automotive Textiles

A study demonstrated the application of this compound in automotive textiles, highlighting its ability to retain color under extreme conditions such as sunlight exposure and high temperatures. The results indicated that fabrics dyed with this compound maintained their color integrity over prolonged use compared to other dyes .

Case Study 2: Food Packaging Materials

Research on food packaging materials showed that this compound could be safely used due to its low migration rates into food products. This property was crucial for compliance with FDA regulations concerning food safety .

Mécanisme D'action

The mechanism of action of Solvent yellow 157 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and quinoline moiety allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Solvent yellow 157 is unique due to its specific combination of chlorine atoms and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it offers a different set of reactivity and potential interactions with molecular targets.

Activité Biologique

Solvent Yellow 157 (SY157) is a synthetic dye primarily used in industrial applications, such as coloring plastics, inks, and coatings. Its biological activity has garnered attention due to potential health risks associated with exposure, particularly in occupational settings. This article reviews the biological effects of SY157, including toxicity, mutagenicity, and potential therapeutic applications.

- Chemical Name: this compound

- Molecular Formula: C₁₈H₁₈N₄O₂S

- CAS Number: 12225-22-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicity

- SY157 exhibits cytotoxic effects on various cell lines. Studies indicate that exposure can lead to cell death through apoptosis and necrosis mechanisms.

- A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 30 µg/mL for human liver cells, indicating significant toxicity at relatively low concentrations .

-

Mutagenicity

- Research has demonstrated that SY157 can induce mutations in bacterial strains such as Salmonella typhimurium. The Ames test revealed that SY157 is mutagenic, particularly when metabolically activated .

- The dye's metabolic activation involves reductive cleavage, leading to the formation of reactive intermediates that can interact with DNA .

- Endocrine Disruption

- Antioxidant Activity

Case Studies

Several case studies have highlighted the implications of SY157 exposure:

- Occupational Exposure : A case study involving workers in the dye manufacturing industry reported increased incidences of respiratory issues and skin irritation linked to prolonged exposure to SY157 and similar compounds. Monitoring revealed elevated levels of the dye in air samples collected from production areas .

- Environmental Impact : Research conducted on aquatic ecosystems showed that runoff containing SY157 affected fish populations, leading to developmental abnormalities in embryos exposed to sub-lethal concentrations .

Research Findings

A comprehensive review of literature reveals the following findings regarding the biological activity of SY157:

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)10(17(11)24)9-6-5-7-3-1-2-4-8(7)23-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQURCYYMGCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185468 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27908-75-4 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27908-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-(2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.